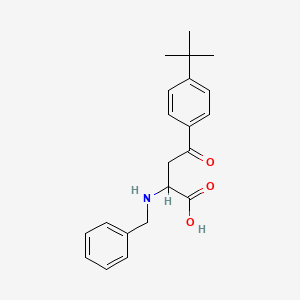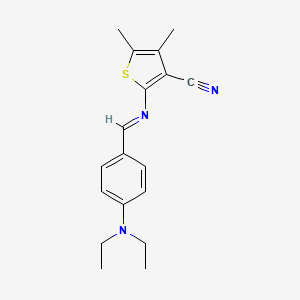
2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzylamino group, a tert-butylphenyl group, and a 4-oxobutanoic acid group. The tert-butylphenyl group is a phenyl ring substituted with a tert-butyl group, which is a carbon atom bonded to three methyl groups . The benzylamino group consists of a benzene ring attached to an amino group. The 4-oxobutanoic acid group is a four-carbon chain with a carbonyl (C=O) at one end and a carboxylic acid (-COOH) at the other .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic phenyl ring, the tert-butyl group, the benzylamino group, and the 4-oxobutanoic acid group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutanoic acid moiety could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar. The compound might be solid at room temperature given the presence of the aromatic ring and the tert-butyl group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid has been explored for their potential antimicrobial and analgesic activities. A series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids were synthesized, showing moderate antimicrobial and analgesic activity, highlighting the compound's relevance in the development of new biologically active substances (Koz’minykh et al., 2004).
Structural Characterization and Applications in Crystallography
The compound (2R,3R)-3-O-Benzoyl-N-benzyltartramide, a structurally related derivative, was the first unsymmetrical monoamide–monoacyl tartaric acid derivative to be structurally characterized. It exhibited a staggered conformation around the tartramide bond, with molecules linked by hydrogen bonds forming a supramolecular assembly. This kind of structural information is crucial for the development of new materials and for understanding the compound's interaction mechanisms (Madura et al., 2012).
Development of New Synthetic Methods
Research has also focused on developing new synthetic methods for related compounds. For example, the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe was reported, demonstrating the compound's versatility in synthesizing complex organic molecules (Nadin et al., 2001). Such synthetic advancements are pivotal in pharmaceutical research and development.
Exploration of Chemical Reactions
Further studies explored the reactions of related compounds, such as the interaction of 2-(phenylamino)benzoic and related acid hydrazides with succinic anhydride, leading to the formation of 4-(2-aroylhydrazinyl)-4-oxobutanoic acids. This research contributes to the broader understanding of chemical reaction mechanisms and the development of new chemical entities (Kon’shin et al., 2012).
Pharmacophore and QSAR Studies
In the realm of drug discovery, carboxylic acid derivatives of related structures have been designed and synthesized, with some compounds displaying significant inhibitory activity against cancer cell lines. These studies involved 3D pharmacophore, QSAR, and docking studies to explore the structural requirements controlling observed cytotoxic properties, underscoring the potential of these compounds in therapeutic applications (Abdel-Atty et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)17-11-9-16(10-12-17)19(23)13-18(20(24)25)22-14-15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNDOBKRDCLOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)




![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)


![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

![N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)isoquinoline-1-carboxamide](/img/structure/B2613401.png)
